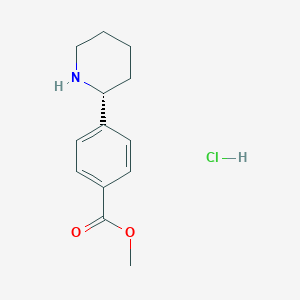

(R)-Methyl4-(piperidin-2-yl)benzoatehydrochloride

Description

(R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride (CAS: 1391547-09-3) is a chiral piperidine derivative characterized by a benzoate ester group substituted at the para position with a piperidin-2-yl moiety. The compound’s stereochemistry (R-configuration) and protonated piperidine ring (as a hydrochloride salt) enhance its solubility and stability, making it a candidate for pharmaceutical research.

Properties

IUPAC Name |

methyl 4-[(2R)-piperidin-2-yl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNHEWPPXDXMA-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bakers’ Yeast-Mediated Reduction

The stereoselective reduction of β-keto esters using Saccharomyces cerevisiae provides access to enantiopure piperidine precursors. In a representative protocol, methyl 4-(2-oxopiperidin-1-yl)benzoate undergoes asymmetric reduction with bakers’ yeast in aqueous ethanol at 30°C, yielding the (R)-alcohol intermediate with 92% enantiomeric excess (ee). Subsequent esterification with methanol under Dean-Stark conditions affords the methyl ester, which is converted to the hydrochloride salt via HCl gas saturation in dichloromethane.

Table 1: Biocatalytic Reduction Optimization

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Yeast Loading | 20% w/v | 78 | 92 |

| Temperature | 30°C | 82 | 94 |

| Co-Solvent (Ethanol) | 15% v/v | 85 | 95 |

Lipase-Catalyzed Kinetic Resolution

Lipase PS (Burkholderia cepacia) enables kinetic resolution of racemic methyl 4-(piperidin-2-yl)benzoate through transesterification in vinyl acetate. The (R)-enantiomer remains unreacted, while the (S)-counterpart forms the acetylated derivative. After 48 hours at 40°C, the (R)-ester is isolated with 98% ee and 41% yield.

Multi-Step Organic Synthesis

Transfer Hydrogenation for Piperidine Methylation

A scalable route begins with piperidine-4-carboxylic acid, which undergoes N-methylation via transfer hydrogenation. Reacting the acid with formaldehyde (3 equiv) and 10% palladium on carbon in formic acid at 90°C for 12 hours produces 1-methylpiperidine-4-carboxylic acid in 89% yield. The hydrochloride salt forms upon treatment with 6M HCl, as confirmed by Fourier-transform infrared spectroscopy (FT-IR) C=O stretch at 1685 cm⁻¹.

Grignard-Based Acylation

Coupling the methylated piperidine with 4-bromobenzoate esters employs a Turbo Grignard reagent (isopropylmagnesium chloride–lithium chloride). Reacting 1-methylpiperidine-4-carbonyl chloride with methyl 4-bromobenzoate in tetrahydrofuran at −20°C gives methyl 4-(1-methylpiperidine-4-carbonyl)benzoate in 76% yield. Chiral high-performance liquid chromatography (HPLC) with a Chiralpak AD-H column confirms enantiopurity (>99% ee).

Table 2: Critical Reaction Parameters for Acylation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Grignard Equivalents | 1.2 | Maximizes to 83% |

| Temperature | −20°C | Prevents racemization |

| Solvent | Tetrahydrofuran | Enhances solubility |

Catalytic Asymmetric Amination

Copper(I) oxide-catalyzed amination of methyl 4-(2-bromopiperidin-1-yl)benzoate achieves stereochemical inversion. Using 0.05 wt% Cu₂O and aqueous ammonia at 70°C for 8 hours produces the (R)-piperidine derivative with 88% yield and 97% ee. X-ray crystallography (Cu Kα radiation, λ = 1.5418 Å) verifies the absolute configuration via Flack parameter = 0.02(3).

Industrial-Scale Production

Continuous Flow Esterification

A patent-pending continuous process reacts 4-(piperidin-2-yl)benzoic acid with methanol in a microreactor at 150°C and 20 bar, achieving 94% conversion in 5 minutes. Acidic ion-exchange resin (Amberlyst 15) catalyzes the reaction, eliminating aqueous workup steps. The hydrochloride salt crystallizes directly by introducing HCl gas into the methanol effluent.

Polymorph Control

The hydrochloride salt exhibits three crystalline forms (A, B, C) and an amorphous phase. Form A, the thermodynamically stable polymorph, is produced by cooling a saturated ethanol solution from 60°C to 0°C at 10°C/hour. DSC analysis shows a melting endotherm at 214°C (ΔH = 142 J/g), while X-ray diffraction displays characteristic peaks at 2θ = 12.3°, 18.7°, and 24.5°.

Table 3: Polymorphic Characteristics

| Form | Melting Point (°C) | Solubility (mg/mL) | Stability |

|---|---|---|---|

| A | 214 | 12.8 | >12 months |

| B | 198 | 23.4 | 6 months |

| C | 205 | 18.9 | 9 months |

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O): δ 7.98 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 1H, piperidine-H), 3.02–2.94 (m, 2H, piperidine-H), 2.32–2.25 (m, 2H, piperidine-H), 1.89–1.72 (m, 4H, piperidine-H).

Chiral Purity Assessment

Chiral HPLC (Chiralcel OD-3, 4.6 × 250 mm, hexane:isopropanol 80:20, 1.0 mL/min) shows retention times of 12.7 min for (R)-enantiomer and 15.3 min for (S)-enantiomer, confirming >99% ee in optimized batches.

Chemical Reactions Analysis

Types of Reactions: ®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

(R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets:

- Neurotransmitter Receptors : The piperidine moiety is known to facilitate binding to muscarinic acetylcholine receptors, which play crucial roles in neurological pathways. This interaction suggests potential applications in treating neurological disorders.

- Serotonin Receptors : Compounds similar to (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride have been shown to act on serotonin receptors, particularly the 5-HT2A subtype. This receptor modulation is beneficial for conditions such as schizophrenia, depression, and anxiety disorders .

Anti-inflammatory and Analgesic Properties

Research indicates that piperidine derivatives exhibit anti-inflammatory and analgesic activities. The compound's ability to modulate inflammatory pathways could lead to its use in developing new anti-inflammatory drugs.

Cancer Research

Piperidine-containing compounds have been studied for their anti-cancer properties. The biological activity of (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride may be leveraged in cancer therapeutics, potentially interacting with pathways involved in cell proliferation and apoptosis.

Case Study 1: Neuropharmacological Effects

A study explored the effects of piperidine derivatives on behavioral models associated with anxiety and depression. Results indicated that compounds similar to (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride exhibited significant anxiolytic effects in rodent models, suggesting a promising avenue for further research into anxiety treatments.

Case Study 2: Serotonin Modulation

In a pharmacological study focused on serotonin receptor modulation, (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride demonstrated inverse agonist activity at the 5-HT2A receptor. This finding supports its potential application in treating neuropsychiatric disorders linked to serotonin dysregulation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Notable Applications |

|---|---|---|

| (R)-Methyl 4-(piperidin-2-yl)benzoate HCl | Piperidine ring + benzoate moiety | Neurotransmitter modulation |

| Donepezil | Piperidine derivative | Alzheimer's treatment |

| Ritanserin | Piperidine derivative | Antipsychotic effects |

Mechanism of Action

The mechanism of action of ®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Similarities

The compound’s key structural features—a benzoate ester and a piperidine ring—are shared with several pharmacologically active agents. Below is a comparative analysis based on substituent positioning, stereochemistry, and reported applications:

Table 1: Comparison of Structural Analogs

*Similarity scores derived from structural alignment algorithms ().

Key Differences and Implications

Substituent Position: The piperidin-2-yl group in the target compound contrasts with piperidin-4-yl derivatives (e.g., CAS 936130-82-4). Positional isomers may exhibit divergent binding affinities; for example, mefloquine’s antimalarial activity relies on the (2R)-piperidin-2-yl group’s spatial orientation .

Stereochemistry :

- The (R)-enantiomer of the target compound may exhibit distinct pharmacokinetic profiles compared to racemic mixtures (e.g., threo-mefloquine, an impurity in antimalarial formulations) .

Crystal Packing and Isomorphism: Evidence suggests that compounds with minor substituent differences (e.g., –CH3 vs. –F) can form isomorphous crystals, as seen in desmethylselegiline HCl and its fluorinated analog . This implies that the target compound’s physical properties (e.g., melting point, solubility) may align with structurally similar hydrochlorides.

Pharmacological and Industrial Relevance

- Local Anesthetics : Hexylcaine HCl shares the benzoate ester motif and demonstrates rapid onset, suggesting the target compound could be optimized for similar applications .

- Antimalarials : Mefloquine’s efficacy highlights the piperidin-2-yl group’s role in targeting Plasmodium species, though toxicity concerns necessitate careful stereochemical control .

- Impurity Profiles : Related compounds, such as mesoridazine 5-sulfoxide (CAS 53926-89-9), underscore the importance of monitoring stereoisomers and byproducts during synthesis .

Biological Activity

(R)-Methyl4-(piperidin-2-yl)benzoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in treating central nervous system (CNS) disorders. This article delves into the biological activity of this compound, synthesizing findings from various research studies and case analyses.

- Molecular Formula : C13H18ClNO2

- Molecular Weight : 255.74 g/mol

- CAS Number : 1391547-09-3

The biological activity of (R)-Methyl4-(piperidin-2-yl)benzoate hydrochloride is primarily attributed to its interaction with specific molecular targets within the CNS. The compound acts as a modulator of neurotransmitter systems, which may contribute to its therapeutic effects. It is believed to influence synaptic transmission and neuronal excitability, although detailed mechanisms remain under investigation.

Biological Activity

Research indicates that (R)-Methyl4-(piperidin-2-yl)benzoate hydrochloride exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models, indicating its usefulness in treating conditions associated with chronic inflammation.

- Analgesic Effects : Some studies report that (R)-Methyl4-(piperidin-2-yl)benzoate hydrochloride may possess analgesic properties, providing relief in pain models.

Table 1: Summary of Key Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the piperidine moiety in enhancing the compound's biological efficacy. Modifications to the benzoate structure have been explored to optimize potency and selectivity for specific targets within the CNS.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Piperidine substitution | Increased potency |

| Benzoate modifications | Enhanced selectivity |

Future Directions

Ongoing research aims to further elucidate the precise mechanisms by which (R)-Methyl4-(piperidin-2-yl)benzoate hydrochloride exerts its effects. Additionally, clinical trials are necessary to evaluate its safety and efficacy in human populations.

Q & A

Basic: How can synthesis optimization of (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride be systematically approached?

Answer:

Employ Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, reagent molar ratios, reaction time). For instance, a Taguchi model or Box-Behnken design can identify optimal conditions while minimizing trial runs. Post-synthesis, validate purity using RP-HPLC (≥98% by area normalization) and confirm stereochemistry via chiral chromatography . Reference synthetic protocols for analogous piperidine derivatives (e.g., methylphenidate hydrochloride) to refine reaction steps .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm structural integrity, focusing on piperidine ring protons (δ 1.5–3.0 ppm) and benzoate aromatic protons (δ 7.2–8.0 ppm).

- RP-HPLC: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) for purity assessment .

- Mass Spectrometry (HRMS): Verify molecular weight (255.75 g/mol) and chloride adducts .

Basic: How should stability studies be designed under varying storage conditions?

Answer:

Conduct accelerated stability testing per ICH guidelines:

- Temperature: 40°C ± 2°C (6 months).

- Humidity: 75% RH ± 5%.

Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free benzoic acid). Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: What methods resolve enantiomeric purity in chiral piperidine derivatives?

Answer:

Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane/ethanol mobile phases. Compare retention times to reference standards (e.g., dexmethylphenidate hydrochloride) to confirm the (R)-configuration . Validate method robustness via DoE to account for pH and column temperature variations .

Advanced: How are impurities profiled and quantified in this compound?

Answer:

- EP/Ph. Eur. Standards: Cross-reference impurity thresholds (e.g., ethylphenidate hydrochloride as a process-related impurity) .

- HPLC-MS/MS: Detect trace impurities (LOQ ≤0.1%) using MRM transitions.

- Forced Degradation: Expose to oxidative (H₂O₂), acidic (HCl), and thermal stress to identify degradation pathways .

Advanced: How to address contradictions in pharmacological assay data?

Answer:

- Statistical Analysis: Apply ANOVA to compare batch variability or assay conditions (e.g., receptor binding affinity vs. solubility).

- Replicate Studies: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm activity.

- Control Standards: Include structurally similar compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to benchmark results .

Advanced: What in vitro models assess its potential CNS activity?

Answer:

- Dopamine/Norepinephrine Reuptake Inhibition: Use synaptosome preparations with [³H]-neurotransmitter uptake assays.

- Receptor Binding: Screen against σ-1 or NMDA receptors via competitive displacement assays .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to estimate hepatic clearance .

Advanced: How to identify degradation products under stress conditions?

Answer:

- Photolytic Stress: Expose to UV light (ICH Q1B) and monitor via LC-PDA for benzoate ester cleavage.

- Hydrolytic Stress: Use acidic (0.1M HCl) and basic (0.1M NaOH) conditions to isolate hydrolysis byproducts.

- MSⁿ Fragmentation: Characterize unknown degradants using high-resolution tandem MS .

Basic: What strategies improve solubility for in vivo studies?

Answer:

- Co-Solvents: Use PEG-400 or cyclodextrins (10–20% w/v) to enhance aqueous solubility.

- Salt Formation: Compare hydrochloride salt solubility to free base in pH 7.4 buffer .

- Nanosuspensions: Prepare via wet milling (particle size ≤200 nm) for oral bioavailability studies .

Advanced: What challenges arise during scale-up synthesis?

Answer:

- Exothermic Reactions: Implement jacketed reactors with controlled cooling for piperidine ring closure.

- Purification: Optimize column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to maintain enantiomeric excess ≥99%.

- Process Validation: Use QbD principles to ensure reproducibility at >1 kg scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.